3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one - 1315367-41-9

3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one

Catalog Number: EVT-1732247
CAS Number: 1315367-41-9
Molecular Formula: C8H10BrN3O
Molecular Weight: 244.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one

  • Compound Description: This compound was synthesized over nine steps starting with 2,3-dichloropyridine. It demonstrated significant insecticidal activity against Plutella xylostella, achieving 100% mortality at a concentration of 1 ppm. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with other Akt inhibitors. It demonstrates a 24-fold selectivity for Akt1 over Akt2 and exhibits promising anticancer activity. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazole substructure with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. The variation in the attachment point of the pyrazole ring (3-position for Hu7691 and 5-position for the target compound) highlights the exploration of different substitution patterns within this heterocyclic system. []

3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was synthesized through a one-pot Hantzsch condensation reaction. Several derivatives displayed broad-spectrum antibacterial activity, with compounds 5k, 5h, and 5a showing particular promise. These compounds also showed promising antioxidant activities. []
  • Relevance: The commonality between these compounds and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one lies in the 1H-pyrazol-3-yl scaffold. The extensive modifications to the pyrazole ring in these derivatives illustrate the potential for diversification and exploration of various biological activities within this class. []
  • Compound Description: AMG 337 is a potent and selective MET kinase inhibitor with promising antitumor activity. It demonstrates nanomolar inhibition of MET kinase activity and exhibits favorable pharmacokinetic properties. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl subunit with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. Although the core structures differ significantly, the presence of the shared substituted pyrazole ring suggests a potential role of this moiety in binding to specific targets. []
  • Compound Description: MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2). It has favorable properties for development as a positron emission tomography (PET) ligand for imaging mGlu2 in the brain. []
  • Relevance: Similar to 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, MG2-1812 incorporates a 1-methyl-1H-pyrazol-3-yl group. The key difference lies in the linker between this group and the core structure. In MG2-1812, a methoxy group acts as the linker, whereas the target compound has a direct bond. This variation highlights how subtle modifications can significantly influence biological activity and target selectivity. []

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: This compound is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. PF-2545920 is the first reported clinical candidate for this mechanism in the treatment of schizophrenia. []
  • Relevance: Both PF-2545920 and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one share the 1-methyl-1H-pyrazol-3-yl structural motif. The presence of this shared moiety in compounds targeting vastly different biological targets highlights its potential as a versatile building block in medicinal chemistry. []

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

  • Compound Description: These compounds were designed as potential tubulin polymerization inhibitors based on the inhibitory effects of CA-4 analogues and indoles on this process. Some of these derivatives demonstrated potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []

Diphenyl/Diethyl (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)(arylamino)methylphosphonates

  • Compound Description: This series of compounds was synthesized and evaluated for their insecticidal and fungicidal activities. They displayed modest insecticidal activity but showed significant promise as fungicides, particularly against Physalospora piricola. []
  • Relevance: Like 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, these compounds feature a 3-bromo-1H-pyrazol-5-yl unit. The presence of a halogenated pyrazole in both cases emphasizes the interest in this structural motif for developing bioactive molecules. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent VEGFR-2 inhibitor designed for topical ocular delivery. It shows promise as a therapy for neovascular age-related macular degeneration, demonstrating efficacy in rodent models of choroidal neovascularization (CNV). []
  • Relevance: This compound shares the pyrazole ring system with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, with both incorporating a 1-methyl-1H-pyrazol-3-yl group. Although the core structures are distinct, this shared feature highlights the prevalence of this particular pyrazole substitution pattern in medicinal chemistry. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

  • Compound Description: This class of compounds represents a novel series of potent and selective monoamine oxidase B (MAO-B) inhibitors. These compounds demonstrate efficacy in enhancing memory and cognition in rodent models. []
  • Relevance: Similar to 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, these compounds contain a 1-methyl-1H-pyrazol-3-yl group. The presence of this shared motif across different chemical series underscores its importance as a building block for developing bioactive molecules. []

3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives

  • Compound Description: These novel derivatives were designed using molecular hybridization techniques. Biological evaluations revealed promising inhibitory activity against α-glucosidase and α-amylase, suggesting potential antidiabetic properties. []
  • Relevance: The connection to 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one lies in the shared 4,5-dihydro-1H-pyrazol-3-yl scaffold. This structural similarity highlights the use of this specific pyrazoline ring system in diverse medicinal chemistry programs. []
  • Compound Description: These derivatives, synthesized using microwave-assisted thermal annulation, showed notable antibacterial activity. In particular, 3-(5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one (3j) exhibited potent antibacterial activity with promising MIC and MBC values. []
  • Relevance: The shared structural feature with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one lies in the 4,5-dihydro-1H-pyrazol-3-yl group, a core component in both compound classes. This emphasizes the versatility of this pyrazoline moiety for developing compounds with potential therapeutic applications. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 acts as a potent Jak2 inhibitor and shows promise for treating myeloproliferative neoplasms. []
  • Relevance: While not structurally identical to 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, AZD1480 incorporates a closely related 5-methyl-1H-pyrazol-3-yl group, highlighting the recurring use of substituted pyrazoles in medicinal chemistry for targeting various kinases. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound, synthesized through a three-step process involving Buchwald-Hartwig amination and regioselective nucleophilic aromatic substitution, was evaluated for its inhibitory potency against kinases with a cysteine in the hinge region. []
  • Relevance: Both this compound and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one feature a 1-methyl-1H-pyrazol-yl group. This structural commonality, despite different core scaffolds, demonstrates the interest in incorporating this specific pyrazole substitution pattern in drug discovery efforts. []

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Compound Description: This compound was synthesized efficiently through a one-pot, two-step solvent-free condensation/reduction sequence. []
  • Relevance: The common feature between this compound and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is the 1-methyl-1H-pyrazol-yl moiety. The difference lies in the substitution pattern on the pyrazole ring, with the related compound having a tert-butyl group at the 3-position and the target compound having a bromine atom at the same position. []

2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde

  • Compound Description: This compound is a key intermediate in the synthesis of herbicides. []
  • Relevance: It shares the 1-methyl-1H-pyrazol-3-yl substructure with 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, but incorporates additional halogen and trifluoromethyl substitutions on the pyrazole ring. []

3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones

  • Compound Description: This series of compounds displayed promising insecticidal and fungicidal activities. Notably, some compounds exhibited significant growth inhibitory rates against the plant fungi Physalospora piricola. []
  • Relevance: These compounds and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one share the 3-bromo-1H-pyrazol-5-yl unit, further emphasizing the importance of this structural motif in the development of compounds with agricultural applications. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a high-affinity irreversible inhibitor of oncogenic EGFR mutants. It demonstrates potent activity against common EGFR mutations, while showing selectivity over wild-type EGFR. []
  • Relevance: While featuring a distinct core structure, PF-06747775 incorporates a 3-methoxy-1-methyl-1H-pyrazol-4-yl group, which shares a similar substitution pattern with the 1-methyl-1H-pyrazol-3-yl group in 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. This similarity in the substitution pattern, despite differences in the core scaffold and attachment point, highlights the exploration of various substituted pyrazoles in drug discovery. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants. It shows minimal activity against wild-type EGFR and exhibits reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. []
  • Relevance: Both PF-06459988 and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one incorporate a 1-methyl-1H-pyrazolyl group. The presence of this common structural motif in different classes of kinase inhibitors suggests its potential importance for interactions with the kinase active site. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a selective, orally bioavailable inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), currently in early clinical development. []
  • Relevance: GDC-0994 and 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one share the 1-methyl-1H-pyrazolyl structural motif. Though the core structures are different, the presence of this shared moiety underscores its value as a building block in medicinal chemistry, particularly in kinase inhibitor development. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, selective, reversible P2Y12 antagonist. This compound exhibits strong in vivo antiplatelet and antithrombotic activities, making it a potential alternative to clopidogrel. []
  • Relevance: SAR216471 features a 5-methyl-1H-pyrazol-1-yl group, which shares a similar substitution pattern with the 1-methyl-1H-pyrazol-3-yl group found in 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one. This highlights the recurring use of substituted pyrazoles in medicinal chemistry for various therapeutic targets. []

Properties

CAS Number

1315367-41-9

Product Name

3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one

IUPAC Name

3-bromo-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

InChI

InChI=1S/C8H10BrN3O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5H2,1H3

InChI Key

DXBAKQQTSMCBCA-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)N2CCC(C2=O)Br

Canonical SMILES

CN1C=CC(=N1)N2CCC(C2=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.